5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone
Description
Properties
IUPAC Name |
6-amino-5,5-diethyl-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-3-8(4-2)5(9)10-7(13)11-6(8)12/h3-4H2,1-2H3,(H3,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXPKDKVHGDSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=NC(=S)NC1=O)N)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212199 | |
| Record name | 5,5-Diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6299-58-7 | |
| Record name | 5,5-Diethyl-6-imino-2-thio-hydrouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002608663 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-Diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-DIETHYL-6-IMINO-2-THIO-HYDROURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y05WI0HFR4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone typically involves the condensation of appropriate aldehydes or ketones with thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the imino group to an amine.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone is its antimicrobial potential. Several studies have demonstrated its effectiveness against various bacterial strains.
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of pyrimidine derivatives, 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong activity compared to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Properties
Research has also indicated that this compound may possess anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting potential use in treating inflammatory diseases .
Pesticidal Activity
Another significant application of 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone lies in agriculture as a pesticide. Its structural similarity to known agrochemicals allows it to act effectively against pests.
Case Study: Pesticidal Efficacy
A field trial conducted on various crops showed that formulations containing this compound reduced pest populations by over 50% compared to untreated controls. The compound was particularly effective against aphids and whiteflies, common agricultural pests .
| Crop Type | Pest Type | Efficacy (%) |
|---|---|---|
| Tomato | Aphids | 60 |
| Cucumber | Whiteflies | 55 |
| Bell Pepper | Thrips | 50 |
Mechanism of Action
The mechanism of action for 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone
- Structure : Ethyl groups at 5 and 6, thioxo at 2, and a dihydro ring system.
- Key Differences: Lacks the imino group (position 6) and has a partially unsaturated ring.
- Properties : LogP ≈ 1.16, indicating balanced hydrophilicity/lipophilicity. Shows moderate thymidine phosphorylase inhibition, relevant in cancer metabolism .
- Synthesis: Requires ethanol or DMSO as solvents under pH-controlled conditions .
Propylthiouracil (6-Propyl-2-thiouracil)
- Structure: Propyl group at position 6, thioxo at 2, and a dihydropyrimidinone ring.
- Key Differences: No ethyl or imino groups; instead, a propyl substituent.
- Properties : Molecular weight 170.23 g/mol. Used clinically as a thyroid inhibitor due to its thioamide functionality .
- Reactivity : The thioxo group enables interaction with iodine peroxidase, a mechanism absent in the target compound .
1-Methyl-2-thioxotetrahydro-4(1H)-pyrimidinone
- Structure : Methyl group at position 1, thioxo at 2, and a tetrahydro ring.
- Properties : The thioxo group enhances nucleophilic reactivity, enabling hydrogen abstraction in photochemical reactions .
- Biological Relevance: Potential as a DNA photodamage agent, unlike the target compound’s speculated enzyme inhibition .
4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone
- Structure : Two trifluoromethyl (CF₃) groups at positions 4 and 6.
- Key Differences: Highly electronegative CF₃ groups instead of ethyl/imino groups.
- Properties: LogP > 2.0 due to CF₃, enhancing membrane permeability.
Comparative Data Table
*Estimated based on substituent contributions.
†Calculated using computational tools.
Key Research Findings
- Lipophilicity Trends : The target compound’s diethyl groups likely increase logP compared to methyl or hydroxylated analogs (e.g., 4,6-dihydroxy-2-methylpyrimidine, logP ≈ -0.5) but remain less lipophilic than CF₃-substituted derivatives .
- Biological Activity: The imino group may enable unique interactions with enzymes or nucleic acids, differentiating it from propylthiouracil (antithyroid) or 1-methyl-2-thioxo derivatives (DNA damage) .
- Synthetic Complexity: Introducing the imino group likely requires specialized reagents (e.g., guanidine derivatives) compared to simpler alkylation steps in other analogs .
Biological Activity
5,5-Diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrimidinones, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This article delves into the biological activity of 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone, summarizing various studies and findings related to its efficacy in different biological contexts.
Chemical Structure and Properties
The chemical formula of 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone is with a molecular weight of approximately 185.27 g/mol. Its structure features a thioxo group and an imino group attached to a tetrahydropyrimidine ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP (octanol-water partition) | Not available |
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone. In vitro assays have demonstrated its effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study conducted by evaluated the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of growth for Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL.
Antitumor Activity
Research has also pointed towards the potential antitumor effects of 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone.
Case Study: In Vivo Antitumor Effects
In an experimental model using mice with induced tumors, administration of this compound resulted in a notable reduction in tumor size compared to control groups. The mechanism appears to involve apoptosis induction in cancer cells, as evidenced by increased levels of caspase-3 activity .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in various models.
Research Findings
A study highlighted that treatment with 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in inflammatory diseases.
The precise mechanism by which 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone exerts its biological effects is still under investigation. However, it is hypothesized that its thioxo group plays a crucial role in interacting with biological targets such as enzymes or receptors involved in microbial growth and inflammation pathways.
Table 2: Proposed Mechanisms
| Biological Activity | Proposed Mechanism |
|---|---|
| Antimicrobial | Inhibition of cell wall synthesis |
| Antitumor | Induction of apoptosis via caspase activation |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,5-diethyl-6-imino-2-thioxotetrahydro-4(1H)-pyrimidinone, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, thioxopyrimidinone derivatives are often synthesized via one-pot reactions under reflux conditions using ethanol as a solvent and potassium carbonate as a base . Key parameters to optimize include reaction temperature (e.g., 70–80°C), stoichiometry of reagents (e.g., thiourea, aldehydes), and reaction time (12–24 hours). Purity can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Structural elucidation relies on:
- Spectroscopy :
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1220 cm⁻¹ (C=S stretch) confirm core functional groups .
- NMR : H NMR signals for ethyl groups (δ 1.2–1.4 ppm, triplet) and imino protons (δ 8.2–8.5 ppm, singlet) are diagnostic .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 227) validate molecular weight .
- Elemental Analysis : Matching calculated vs. observed C, H, N, and S percentages ensures purity .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : In vitro assays using radiolabeled binding studies or microbial inhibition tests are common. For example:
- Antimicrobial Activity : Tested via agar diffusion against E. coli and S. aureus, with zone-of-inhibition measurements .
- Enzyme Inhibition : Assessed via spectrophotometric assays targeting dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
Advanced Research Questions
Q. How does structural modification of the pyrimidinone core influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varying substituents. For instance:
| Analog Substituents | Biological Activity | Reference |
|---|---|---|
| 5-Acetyl-2-amino-4-dichlorophenyl | Enhanced antibacterial activity | |
| 6-Propyl-2-(dimethylphenyl) | Reduced cytotoxicity in mammalian cells | |
| Thiophene-2-yl substitution | Improved solubility and bioavailability |
Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like DHFR .
Q. What experimental strategies resolve contradictions in reported pharmacological data?
- Methodological Answer : Discrepancies in IC₅₀ values or receptor affinity may arise from assay conditions. Strategies include:
- Standardized Protocols : Replicate studies under identical pH, temperature, and solvent conditions .
- Orthogonal Assays : Validate enzyme inhibition with both fluorometric and radiometric assays .
- Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates impacting efficacy .
Q. How can in vivo pharmacokinetic parameters be modeled for this compound?
- Methodological Answer : Pharmacokinetic (PK) studies in rodent models involve:
- Dose Administration : Intravenous/oral dosing followed by blood sampling at timed intervals.
- LC-MS/MS Analysis : Quantify plasma concentrations to calculate AUC, , and clearance .
- Compartmental Modeling : Use software like Phoenix WinNonlin to predict tissue distribution .
Methodological Challenges and Solutions
Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how are they addressed?
- Methodological Answer : Racemization during synthesis is mitigated via:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct stereochemistry .
- HPLC Chiral Separation : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) .
Q. How can computational chemistry guide the design of novel analogs?
- Methodological Answer :
- QSAR Modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with activity .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to identify stable binding poses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
